2-Amino-4-fluoro-6-methylphenol

Description

Significance of Fluorinated Aminophenols in Chemical Synthesis

Fluorinated aminophenols are a class of organic compounds that have garnered considerable attention in chemical synthesis due to the unique properties conferred by the fluorine atom. nih.govchemistryviews.org The introduction of fluorine into a molecule can significantly alter its physical, chemical, and biological properties. chemistryviews.org This is attributed to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. In the context of aminophenols, these effects can lead to enhanced thermal stability, increased lipophilicity, and altered acidity of the phenolic hydroxyl group and basicity of the amino group.

The presence of fluorine can also influence the reactivity and selectivity of the molecule in various chemical transformations. nih.gov For instance, the electron-withdrawing nature of fluorine can impact the nucleophilicity of the amino group and the phenolic oxygen, as well as the electrophilicity of the aromatic ring. This modulation of reactivity is a powerful tool for chemists, enabling the synthesis of complex molecules with precise control. mdpi.com Furthermore, fluorinated compounds are of great interest in medicinal chemistry and materials science, as the incorporation of fluorine can lead to improved metabolic stability and bioavailability of drug candidates, as well as unique properties in polymers and other materials. chemistryviews.orgmdpi.com

Overview of Structural Features and Reactivity Potential of 2-Amino-4-fluoro-6-methylphenol

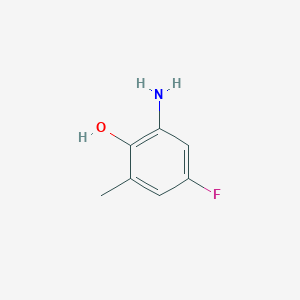

This compound possesses a unique combination of functional groups that contribute to its distinct reactivity. The molecule features a phenol (B47542) ring substituted with an amino group (-NH2), a fluorine atom (-F), and a methyl group (-CH3). The relative positions of these substituents—amino and hydroxyl groups ortho to each other, a fluorine atom para to the amino group, and a methyl group ortho to both the amino and hydroxyl groups—create a specific electronic and steric environment.

The amino and hydroxyl groups are capable of participating in a wide range of reactions. The amino group can act as a nucleophile and a base, while the hydroxyl group can act as a nucleophile and a weak acid. Both groups can undergo acylation, alkylation, and other functional group transformations. The presence of the electron-withdrawing fluorine atom can modulate the reactivity of these groups. For example, it can decrease the basicity of the amino group and increase the acidity of the hydroxyl group.

The aromatic ring itself is susceptible to electrophilic substitution reactions, although the activating and directing effects of the substituents will influence the position of substitution. The amino and hydroxyl groups are strongly activating and ortho-, para-directing, while the methyl group is weakly activating and ortho-, para-directing. The fluorine atom is deactivating but ortho-, para-directing. The interplay of these electronic effects, along with steric hindrance from the methyl group, will determine the outcome of such reactions.

Furthermore, the ortho-positioning of the amino and hydroxyl groups allows for the potential formation of heterocyclic compounds, such as benzoxazoles, through cyclization reactions. acs.orgacs.org This reactivity pathway is a valuable tool in the synthesis of biologically active molecules and functional materials.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 133788-81-5 achmem.comsigmaaldrich.com |

| Molecular Formula | C7H8FNO achmem.comsigmaaldrich.com |

| Molecular Weight | 141.14 g/mol achmem.com |

| Boiling Point | 250.4±40.0 °C at 760 mmHg sigmaaldrich.com |

| Storage Temperature | 4°C, stored under nitrogen sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

Historical Context of Aminophenol Derivatives in Academic Organic Synthesis

Aminophenols and their derivatives have a rich history in organic chemistry, serving as versatile intermediates in a multitude of synthetic applications. researchgate.net The three simple isomers—2-aminophenol (B121084), 3-aminophenol, and 4-aminophenol (B1666318)—have long been recognized for their commercial importance in the production of dyes, photographic developers, and pharmaceuticals. researchgate.net For instance, 4-aminophenol is a key precursor in the industrial synthesis of the widely used analgesic, paracetamol. wikipedia.org

The chemical reactivity of aminophenols, characterized by the presence of both an amino and a hydroxyl group, allows for a diverse range of chemical transformations. researchgate.net These include reactions involving both functional groups, such as acylation, alkylation, and the formation of diazonium salts, as well as cyclization reactions to form heterocyclic structures. researchgate.net The study of these reactions has been fundamental to the development of synthetic organic chemistry.

Over the years, the focus has expanded to include a wide variety of substituted aminophenol derivatives. The introduction of different substituents onto the aromatic ring has allowed chemists to fine-tune the properties and reactivity of these compounds for specific applications. acs.orgsolubilityofthings.comcymitquimica.com This has led to the development of new dyes with improved properties, novel pharmaceutical agents with enhanced efficacy, and advanced materials with unique characteristics. The ongoing exploration of aminophenol derivatives, including fluorinated analogues like this compound, continues to be an active area of research in academic and industrial settings. acs.org

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-fluoro-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBLYMCBIHZTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576709 | |

| Record name | 2-Amino-4-fluoro-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133788-81-5 | |

| Record name | 2-Amino-4-fluoro-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 2 Amino 4 Fluoro 6 Methylphenol

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides critical insights into the functional groups and molecular vibrations within a compound.

FTIR spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-Amino-4-fluoro-6-methylphenol, the spectrum is expected to display a series of characteristic absorption bands corresponding to its phenolic hydroxyl (-OH), primary amino (-NH2), methyl (-CH3), and fluoro (-F) substituents, as well as the aromatic ring.

The primary amine group typically exhibits two distinct N-H stretching bands in the region of 3300 to 3500 cm⁻¹. The phenolic O-H stretch is expected to appear as a broad band around 3200-3600 cm⁻¹, with its position and shape influenced by hydrogen bonding. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group should appear in the 2850-3000 cm⁻¹ range.

The "fingerprint region" (below 1600 cm⁻¹) will contain a wealth of structural information. Key absorptions include the aromatic C=C ring stretching vibrations, typically found between 1450 and 1600 cm⁻¹. The N-H bending vibration of the primary amine is also expected in this region, often near 1600 cm⁻¹. Furthermore, characteristic C-O stretching of the phenol (B47542) group and C-N stretching of the aromatic amine will be present, generally in the 1200-1300 cm⁻¹ range. The C-F stretching vibration for fluoroaromatic compounds is expected to produce a strong absorption band typically found in the 1100-1300 cm⁻¹ region.

Table 1: Predicted FTIR Spectral Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine | Medium-Strong |

| 3200 - 3600 | O-H Stretch | Phenolic Hydroxyl | Strong, Broad |

| 3000 - 3100 | C-H Stretch | Aromatic Ring | Medium |

| 2850 - 3000 | C-H Stretch | Methyl Group | Medium |

| 1550 - 1620 | N-H Bend | Primary Amine | Medium |

| 1450 - 1600 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1200 - 1300 | C-O Stretch | Phenol | Strong |

| 1100 - 1300 | C-F Stretch | Fluoroaromatic | Strong |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be dominated by signals from the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful method for elucidating the detailed carbon-hydrogen framework and connectivity of an organic molecule. A full structural assignment of this compound would involve ¹H, ¹³C, and ¹⁹F NMR experiments.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons, the methyl protons, and the labile protons of the amino and hydroxyl groups.

Aromatic Protons: The two protons on the benzene (B151609) ring are in different chemical environments and are expected to appear as doublets in the aromatic region (typically δ 6.0-7.5 ppm). Their specific chemical shifts and coupling patterns will be influenced by the electronic effects of the -OH, -NH2, -F, and -CH3 substituents. The coupling between these protons and the fluorine atom (³JHF or ⁴JHF) would result in further splitting.

Methyl Protons: The methyl (-CH3) group protons would likely appear as a singlet in the upfield region (around δ 2.0-2.5 ppm), as seen in related methylphenol compounds.

Labile Protons: The protons of the -OH and -NH2 groups will appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature. The phenolic proton can range from δ 4-12 ppm, while the amine protons typically appear between δ 3-5 ppm.

Table 2: Predicted ¹H NMR Spectral Assignments for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~ 6.0 - 7.5 | Doublet of doublets | Aromatic C-H |

| ~ 6.0 - 7.5 | Doublet of doublets | Aromatic C-H |

| Variable (broad) | Singlet | Phenolic O-H |

| Variable (broad) | Singlet | Amino N-H₂ |

| ~ 2.0 - 2.5 | Singlet | Methyl C-H₃ |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This compound has seven carbon atoms, and due to the lack of molecular symmetry, seven distinct signals are expected.

Aromatic Carbons: The six carbons of the benzene ring will resonate in the downfield region (δ 110-160 ppm). The carbons directly attached to the electronegative oxygen (C-OH), nitrogen (C-NH2), and fluorine (C-F) atoms will show characteristic shifts. The C-F signal will be split into a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (240-260 Hz). Carbons at the ortho and meta positions will also exhibit smaller C-F couplings.

Methyl Carbon: The methyl group carbon (-CH3) will appear as a single peak in the upfield region of the spectrum (typically δ 15-25 ppm).

Table 3: Predicted ¹³C NMR Spectral Assignments for this compound

| Chemical Shift (δ, ppm) | Assignment | Expected Coupling |

|---|---|---|

| ~ 140 - 160 | C-F | Large ¹JCF coupling |

| ~ 140 - 155 | C-OH | |

| ~ 130 - 145 | C-NH₂ | |

| ~ 110 - 130 | C-CH₃ (aromatic) | |

| ~ 110 - 130 | C-H (aromatic) | C-F coupling |

| ~ 110 - 130 | C-H (aromatic) | C-F coupling |

| ~ 15 - 25 | -CH₃ |

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, its NMR spectra are relatively straightforward to acquire. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum.

The chemical shift of the fluorine atom is highly sensitive to its electronic environment on the aromatic ring. For a fluorine atom on a benzene ring, the chemical shift can vary widely but is often found in the range of δ -100 to -140 ppm relative to a standard like CFCl₃. The signal would be expected to be split into a multiplet due to coupling with the nearby aromatic protons (³JHF and ⁴JHF). This technique is invaluable for confirming the presence and electronic environment of the fluorine substituent.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, TOCSY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts in a molecule, especially for substituted aromatic systems where spectral overlap is common.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would be expected to show correlations between the aromatic protons, helping to establish their relative positions on the phenol ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the definitive assignment of each proton to its corresponding carbon atom in the aromatic ring and the methyl group.

Total Correlation Spectroscopy (TOCSY): A TOCSY experiment reveals correlations between all protons within a spin system, not just those that are directly coupled. In the context of this compound, this could further confirm the relationships between the aromatic protons.

A comprehensive 2D NMR analysis would result in a detailed map of the molecular structure in solution. However, at the time of this writing, specific 2D NMR datasets for this compound are not available in the public domain.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound, which in turn confirms its elemental composition (C7H8FNO). The experimentally determined monoisotopic mass should align with the theoretical value of 141.05899 Da.

Electron ionization (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) would be employed to study the fragmentation of the molecule. The resulting mass spectrum would show a parent molecular ion peak and several fragment ion peaks. The analysis of the mass-to-charge ratios (m/z) of these fragments would provide valuable clues about the compound's structure and the relative stability of its different parts. For instance, common fragmentation pathways for phenols and anilines could be expected.

Detailed fragmentation data for this compound has not been found in the reviewed literature. A hypothetical fragmentation data table is presented below to illustrate the expected output of such an analysis.

| m/z (Hypothetical) | Proposed Fragment | Fragment Structure (Hypothetical) |

| 141 | [M]+• | [C7H8FNO]+• |

| 126 | [M - CH3]+ | [C6H5FNO]+ |

| 112 | [M - CHO]+ | [C6H7FN]+ |

| 98 | [M - C2H3O]+ | [C5H5FN]+ |

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

For single crystal X-ray diffraction, a suitable single crystal of this compound would be grown and irradiated with X-rays. The resulting diffraction pattern can be used to solve the crystal structure, providing highly accurate measurements of bond lengths, bond angles, and torsion angles. This technique would definitively confirm the connectivity and provide insights into the planarity of the aromatic ring and the conformation of the amino and hydroxyl groups. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding, in the solid state.

A search of crystallographic databases did not yield any published single crystal structures for this compound. The table below illustrates the kind of crystallographic data that would be obtained from such a study.

| Parameter | Value (Illustrative) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 979.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.435 |

Table 2: Illustrative Crystallographic Data for this compound.

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), is a fingerprint of the crystalline phase. PXRD can be used to identify the crystalline form of this compound, assess its purity, and detect the presence of any polymorphic forms. While a powerful tool for bulk characterization, specific PXRD data for this compound is not currently available.

Computational and Theoretical Chemistry Studies of 2 Amino 4 Fluoro 6 Methylphenol

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for predicting the geometric and electronic properties of molecules from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry for studying the electronic structure of many-body systems. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. A central concept in DFT is the use of functionals, such as the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov

For a molecule like 2-amino-4-fluoro-6-methylphenol, the first step in a computational study is geometry optimization. This process systematically alters the molecular geometry to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface, known as the ground state. DFT methods, particularly with functionals like B3LYP, are highly effective for determining the optimized bond lengths, bond angles, and dihedral angles of the molecule. nih.govresearchgate.net Once the optimized geometry is found, the same level of theory is used to calculate various electronic properties, such as total energy, dipole moment, and the distribution of electronic charge within the molecule. nih.gov Studies on analogous aminophenol derivatives have successfully used DFT to investigate thermodynamic parameters and analyze the stability of different isomers. researchgate.netresearchgate.net

Ab initio, meaning "from the beginning," methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While it neglects some electron correlation, it provides a valuable starting point for more advanced calculations and can offer qualitative insights into electronic properties.

In the study of fluorinated organic compounds, Hartree-Fock theory has been used to investigate molecular geometry, analyze charge distribution (Mulliken charge analysis), and calculate frontier molecular orbitals. emerginginvestigators.org For this compound, an HF calculation would provide a baseline understanding of its electronic structure, which can be compared with results from DFT and other methods that include electron correlation to varying degrees.

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions (basis functions) used to build the molecular orbitals. Larger basis sets include more functions and can describe the distribution of electrons more accurately, but at a higher computational cost.

Commonly used basis sets in studies of phenolic and aniline (B41778) derivatives are the Pople-style basis sets, such as 6-31G(d), 6-311G(d,p), and 6-311++G(d,p). nih.govresearchgate.netresearchgate.net The notations indicate the following:

6-311G : Describes each core atomic orbital with a single function (composed of 6 primitive Gaussian functions) and valence orbitals with three functions (composed of 3, 1, and 1 primitive Gaussians).

(d,p) : Adds polarization functions ('d' functions on heavy atoms and 'p' functions on hydrogen atoms) to allow for more flexibility in describing the shape of the orbitals.

++ : Adds diffuse functions to both heavy and hydrogen atoms, which are important for describing anions or systems with lone-pair electrons, like the oxygen and nitrogen in this compound. nih.gov

The selection of a basis set, such as the B3LYP functional combined with the 6-311++G** basis set, is a crucial step and is often validated by comparing calculated properties with available experimental data for related molecules. nih.gov

Table 1: Common Combinations of Functionals and Basis Sets for Phenolic Compounds

| Functional | Basis Set | Common Application |

| B3LYP | 6-31G* | Initial geometry optimization and electronic structure calculations for medium-sized organic molecules. researchgate.netresearchgate.net |

| B3LYP | 6-311+G(2d,2p) | Higher accuracy calculations of thermodynamic properties and reaction energies. researchgate.net |

| B3LYP | 6-311++G(d,p) | Detailed analysis of electronic properties, including HOMO-LUMO energies and charge distributions. researchgate.net |

| B3LYP | 6-311++G** | High-accuracy calculations for energetic descriptors and radical scavenging activities. nih.gov |

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The analysis of these orbitals, particularly the frontier orbitals, provides deep insights into the chemical reactivity and electronic transitions of a compound.

The two most important molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital can be thought of as the valence band. The electrons in the HOMO are the most easily donated, so this orbital is associated with the molecule's ability to act as an electron donor (a nucleophile).

LUMO : This orbital can be considered the conduction band. It is the lowest energy orbital that can accept electrons. Therefore, the LUMO is associated with the molecule's ability to act as an electron acceptor (an electrophile).

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino and hydroxyl substituents, which have lone pairs of electrons. The LUMO is likely to be distributed over the aromatic ring as well, representing an anti-bonding π* orbital. Computational methods like DFT are used to visualize the spatial distribution of these orbitals and calculate their energies. nih.gov

The energy difference between the HOMO and the LUMO is known as the HOMO-LUMO energy gap (ΔE). This value is a critical descriptor of a molecule's kinetic stability and chemical reactivity.

Large Energy Gap : A molecule with a large HOMO-LUMO gap is generally more stable and less reactive. It requires a significant amount of energy to excite an electron from the HOMO to the LUMO.

Small Energy Gap : A small HOMO-LUMO gap indicates that the molecule is more polarizable and more reactive. Less energy is needed for electronic excitation, making it more likely to participate in chemical reactions.

The HOMO-LUMO gap is a key parameter derived from DFT calculations. For instance, in a study of a related Schiff base, the HOMO-LUMO energy gap was calculated to be 4.0023 eV, indicating considerable stability. nih.gov Analysis of aminophenol derivatives has also used the energy gap to understand their electronic properties and potential for fluorescence. nih.gov For this compound, calculating this gap would provide a quantitative measure of its expected chemical reactivity.

Table 2: Illustrative Frontier Orbital Energies for a Substituted Phenol (B47542)

This table presents example data for a related compound, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, calculated at the B3LYP/6–311G(d,p) level of theory, to illustrate the typical output of such calculations. nih.gov

| Parameter | Energy (eV) |

| EHOMO | -5.9865 |

| ELUMO | -1.9842 |

| Energy Gap (ΔE) | 4.0023 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting how a molecule will interact with other chemical species. The MEP surface is mapped onto the molecule's electron density, with different colors representing varying levels of electrostatic potential. This visual representation helps in identifying regions that are prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

In a typical MEP map, regions of negative electrostatic potential, which are susceptible to electrophilic attack, are colored red. researchgate.net These areas are generally characterized by an abundance of electrons, often found around electronegative atoms like oxygen and nitrogen. Conversely, areas with positive electrostatic potential, which are targets for nucleophilic attack, are colored blue. researchgate.net These regions are electron-deficient and are typically located around hydrogen atoms, particularly those bonded to electronegative atoms. Green and yellow areas represent regions of neutral or near-zero potential. researchgate.net

For this compound, the MEP map would likely show the most negative potential (red) concentrated around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, due to their high electronegativity and lone pairs of electrons. The fluorine atom would also contribute significantly to a negative potential region. The most positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl and amino groups, making them primary sites for hydrogen bonding interactions. researchgate.net The aromatic ring and the methyl group would likely exhibit a more neutral potential.

Interactive Table: Interpreting MEP Map Colors

| Color | Electrostatic Potential | Type of Interaction Favored | Likely Location on this compound |

| Red | Most Negative | Electrophilic Attack | Around Oxygen and Nitrogen atoms |

| Blue | Most Positive | Nucleophilic Attack | Around Hydroxyl and Amino Hydrogen atoms |

| Green | Near-Zero/Neutral | Van der Waals Interactions | Aromatic Ring Carbon Backbone |

| Yellow | Intermediate Negative | Electrophilic Attack | --- |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including lone pairs, and bonding and anti-bonding orbitals. wikipedia.orgwisc.edu This analysis provides detailed insights into intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For instance, the interaction between the lone pair of the nitrogen atom (LP(N)) and the adjacent π(C-C) orbitals of the benzene (B151609) ring would indicate the extent of the amino group's electron-donating effect. Similarly, interactions involving the oxygen lone pairs (LP(O)) and the π orbitals of the ring would describe the hydroxyl group's contribution to the electronic structure. The analysis also quantifies the polarization of the bonds, such as the C-F, C-N, C-O, O-H, and N-H bonds, providing a deeper understanding of the intramolecular charge distribution. wikipedia.org

Vibrational Frequency Calculations and Assignment

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of the observed vibrational bands to specific motions of the atoms, such as stretching, bending, and torsion. Density Functional Theory (DFT) methods, often in conjunction with basis sets like 6-311+G(d,p), are commonly employed for these calculations. elixirpublishers.com The computed frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental spectra.

For this compound, the vibrational spectrum would be characterized by the modes of its constituent functional groups. The hydroxyl group would exhibit a prominent O-H stretching vibration, typically in the range of 3500-3700 cm⁻¹. The amino group would show symmetric and asymmetric N-H stretching vibrations, usually found between 3300 and 3500 cm⁻¹. Other key vibrational modes would include the C-H stretching of the aromatic ring and the methyl group, C-F stretching, C-O stretching, and various in-plane and out-of-plane bending modes of the benzene ring.

Interactive Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3500 - 3700 | Hydroxyl |

| N-H Asymmetric Stretch | 3400 - 3500 | Amino |

| N-H Symmetric Stretch | 3300 - 3400 | Amino |

| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring |

| Methyl C-H Stretch | 2850 - 3000 | Methyl |

| C=C Aromatic Stretch | 1450 - 1600 | Benzene Ring |

| N-H Bend | 1550 - 1650 | Amino |

| C-O Stretch | 1200 - 1300 | Phenol |

| C-F Stretch | 1000 - 1400 | Fluoro |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. It is widely applied to predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. This allows for the assignment of the observed absorption bands to specific electronic transitions, such as n → π* and π → π*.

For this compound, TD-DFT calculations would likely predict strong absorption bands in the UV region. The primary electronic transitions would involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to have significant contributions from the π orbitals of the benzene ring and the lone pairs of the amino and hydroxyl groups. The LUMO is likely to be a π* orbital of the aromatic system. The calculations would reveal the energies of these transitions, which correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. These theoretical predictions are invaluable for interpreting experimental spectroscopic data.

Molecular Dynamics Simulations (if applicable for derivatives)

Theoretical Reactivity Descriptors (e.g., Fukui Functions, Polarizability, Hyperpolarizability)

Theoretical reactivity descriptors are quantities derived from computational chemistry that help in predicting the reactivity and stability of a molecule. These descriptors are often calculated using DFT.

Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function condenses the reactivity information from the frontier molecular orbitals (HOMO and LUMO) into a value for each atom in the molecule.

Polarizability and Hyperpolarizability: Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability is the nonlinear response to a strong electric field and is a key property for materials with nonlinear optical (NLO) applications. For this compound, the presence of electron-donating (amino, hydroxyl, methyl) and electron-withdrawing (fluoro) groups attached to a π-conjugated system suggests that it may exhibit significant hyperpolarizability, making it a candidate for NLO materials. Calculations of these properties are essential for understanding its potential in materials science. researchgate.net

Chemical Reactivity and Derivatization Pathways of 2 Amino 4 Fluoro 6 Methylphenol

Amine Group Reactivity

The amino group of 2-Amino-4-fluoro-6-methylphenol is a primary aromatic amine, which makes it a key site for a variety of chemical modifications. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring.

Condensation Reactions (e.g., Schiff Base Formation with Aldehydes/Ketones)

Primary aromatic amines, such as the one present in this compound, readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing an azomethine or imine group (-C=N-). nih.govresearchgate.net These reactions are typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with acid or base catalysis. researchgate.net The formation of the imine is a reversible process that involves the initial formation of a carbinolamine intermediate, followed by dehydration.

The general reaction for Schiff base formation can be represented as follows:

R-CHO + H₂N-Ar → R-CH=N-Ar + H₂O

Where Ar represents the 2-hydroxy-3-methyl-5-fluorophenyl group.

Table 1: Examples of Schiff Base Formation with Substituted Aminophenols

| Amine Reactant | Aldehyde/Ketone Reactant | Product Type | Reference |

| 2-Aminophenol (B121084) | Salicylaldehyde | Schiff Base | rsc.org |

| 2-Aminophenol | 4-Bromo-salicylaldehyde | Schiff Base | rsc.org |

| 4,6-difluoro-2-amino benzothiazole | 4-chlorobenzaldehyde | Schiff Base | medwinpublishers.com |

| 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | Benzaldehyde derivatives | Schiff Base | nih.gov |

Acylation and Sulfonylation

The amino group of this compound can be readily acylated by reacting it with acyl chlorides or acid anhydrides to form amides. chemguide.co.uklibretexts.orgyoutube.com This reaction, a nucleophilic addition-elimination, is typically vigorous and often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. chemguide.co.uk The resulting N-acylated derivatives are important intermediates in organic synthesis. For instance, the chemoselective acetylation of the amino group in 2-aminophenol using vinyl acetate (B1210297) in the presence of a lipase (B570770) catalyst has been demonstrated to produce N-(2-hydroxyphenyl)acetamide. acs.org

Similarly, sulfonylation of the amino group can be achieved by reacting it with sulfonyl chlorides in the presence of a base, yielding sulfonamides. nih.govsigmaaldrich.comorganic-chemistry.org Sulfonyl chlorides are effective building blocks in medicinal chemistry due to their ability to react readily with amines. sigmaaldrich.comorganic-chemistry.org The synthesis of sulfonamides from sulfonyl chlorides can be achieved through various methods, including in situ reduction of sulfonyl chlorides. nih.gov

These reactions demonstrate the versatility of the amino group in forming stable amide and sulfonamide linkages, which are prevalent in many pharmaceutical and specialty chemical compounds.

Table 2: General Acylation and Sulfonylation Reactions of Amines

| Reaction Type | Reagent | Product | General Reaction | Reference |

| Acylation | Acyl Chloride (R-COCl) | N-Substituted Amide | R-COCl + R'-NH₂ → R-CONH-R' + HCl | chemguide.co.uklibretexts.org |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | R-SO₂Cl + R'-NH₂ → R-SO₂NH-R' + HCl | nih.govsigmaaldrich.com |

Diazotization and Coupling Reactions (e.g., Azo Dye Precursors)

The primary aromatic amine functionality of this compound allows it to undergo diazotization, a process that converts the amino group into a diazonium salt (-N₂⁺). nih.govorganic-chemistry.orgnumberanalytics.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing. organic-chemistry.orgcuhk.edu.hkunb.ca

The resulting diazonium salt is a highly reactive intermediate that can participate in various coupling reactions. nih.govnumberanalytics.com Azo coupling, the reaction of a diazonium salt with an electron-rich coupling component such as a phenol (B47542) or an aromatic amine, leads to the formation of azo compounds, which are characterized by the -N=N- functional group. nih.govcuhk.edu.hk Azo compounds are widely used as dyes and pigments. nih.govresearchgate.net The hydroxyl group on the same ring in this compound can influence the stability and subsequent reactions of the diazonium salt. In some cases, intramolecular cyclization can occur. However, under controlled conditions, it can serve as a precursor for azo dyes. rsc.org

The general scheme for diazotization and azo coupling is as follows:

Diazotization: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Azo Coupling: Ar-N₂⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX

Phenolic Hydroxyl Group Reactivity

The phenolic hydroxyl group in this compound is another key reactive site, exhibiting typical phenolic reactivity. It can act as a nucleophile and is acidic, allowing for reactions at the oxygen atom.

Etherification Reactions

The phenolic hydroxyl group can be converted into an ether through Williamson ether synthesis or other O-alkylation methods. researchgate.netresearchgate.netumich.eduumich.edu Selective O-alkylation of aminophenols can be challenging due to the competing nucleophilicity of the amino group. umich.edu To achieve selective etherification of the hydroxyl group, the amino group is often protected first. researchgate.netresearchgate.net A common strategy involves the condensation of the aminophenol with an aldehyde, such as benzaldehyde, to form a Schiff base, thereby protecting the amino group. The resulting intermediate can then be alkylated at the phenolic oxygen using an alkyl halide in the presence of a base like potassium carbonate. Subsequent hydrolysis of the imine linkage regenerates the amino group, yielding the desired O-alkylated aminophenol. researchgate.netumich.edu

Table 3: Selective O-Alkylation of Aminophenols via Amino Group Protection

| Aminophenol | Protecting Aldehyde | Alkylating Agent | Product | Reference |

| o-Aminophenol | Benzaldehyde | Allyl bromide | o-Allyloxyaniline | researchgate.net |

| p-Aminophenol | Benzaldehyde | Methyl iodide | p-Methoxyaniline | researchgate.net |

| o-Aminophenol | Benzaldehyde | n-Pentyl bromide | o-Pentyloxyaniline | researchgate.net |

Esterification Reactions

The phenolic hydroxyl group of this compound can undergo esterification to form phenyl esters. This reaction is typically carried out by reacting the phenol with a carboxylic acid, an acyl chloride, or an acid anhydride. researchgate.netchempedia.info When using a carboxylic acid, an acid catalyst is often required (Fischer-Speier esterification), though this can be less efficient for phenols. chempedia.info A more common method is the Schotten-Baumann reaction, which uses an acyl chloride in the presence of a base.

The chemoselective esterification of the phenolic hydroxyl group in the presence of an amino group requires careful selection of reaction conditions to avoid N-acylation. researchgate.net Enzymatic esterification has also been explored as a method for the selective synthesis of esters of phenolic compounds. nih.gov For instance, lipase-catalyzed esterification of aromatic alcohols with fatty acids has been shown to be an effective method. nih.gov While the presence of the hydroxyl group in the ortho position can sometimes negatively affect the esterification reaction compared to the para position, the reaction is generally feasible. nih.gov

Mannich Condensation (e.g., with formaldehyde (B43269) and other amines to form aminophenol ligands)

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. adichemistry.comwikipedia.org In the case of this compound, the phenol ring serves as the active hydrogen component. The reaction proceeds via the formation of an iminium ion from the aldehyde and the secondary amine, which then acts as an electrophile. wikipedia.org The electron-rich phenol ring attacks the iminium ion, typically at the position ortho to the strongly activating hydroxyl group, leading to the introduction of an aminomethyl group. adichemistry.comresearchgate.net

This aminomethylation is a powerful tool for synthesizing Mannich bases, which are valuable intermediates. researchgate.net When applied to phenols, this reaction yields aminophenol ligands capable of coordinating with metal ions, making them useful in catalysis and materials science. researchgate.netossila.com For this compound, the most likely position for aminomethylation is the C5 position, which is ortho to the hydroxyl group and activated by it. The existing amino and methyl groups at C2 and C6 sterically hinder the adjacent positions.

The general scheme for the Mannich condensation of this compound is presented below.

Table 1: Mannich Condensation of this compound

| Reactant | Reagents | Product Type |

| This compound | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | β-Aminocarbonyl compound (Mannich Base) |

Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is governed by the combined electronic effects of its substituents. The amino (-NH2) and hydroxyl (-OH) groups are potent activating groups and are ortho, para-directing. The methyl (-CH3) group is a weaker activating group, also ortho, para-directing. Conversely, the fluorine (-F) atom is a deactivating group due to its high electronegativity, yet it also directs electrophilic substitution to the ortho and para positions. The positions available for substitution on the ring are C3 and C5. The directing effects of the powerful -OH and -NH2 groups are dominant, making these positions susceptible to electrophilic attack.

Electrophilic Aromatic Substitution (e.g., halogenation, nitration)

Electrophilic aromatic substitution allows for the introduction of new functional groups onto the benzene (B151609) ring, further modifying the compound's properties.

Halogenation: The introduction of a halogen atom (e.g., bromine or chlorine) onto the aromatic ring can be achieved using standard halogenating agents. Given the activating nature of the substituents, the reaction is expected to proceed under mild conditions. The position of substitution will be directed by the existing groups. The C5 position is ortho to the hydroxyl group and meta to the amino group, while the C3 position is ortho to both the amino and hydroxyl groups. The synergistic directing effect of the amino and hydroxyl groups to the C3 position, along with activation from the methyl group, would likely favor substitution at this site. The existence of related compounds like 6-Amino-2-bromo-4-fluoro-3-methylphenol demonstrates that halogenation of such substituted phenols is a viable synthetic route. bldpharm.com

Nitration: Nitration involves the introduction of a nitro (-NO2) group onto the aromatic ring using a mixture of nitric acid and sulfuric acid. The strong activating effects of the amino and hydroxyl groups make the ring highly susceptible to nitration, but also to oxidation by nitric acid. Therefore, the reaction conditions must be carefully controlled. As with halogenation, the C3 position is the most probable site for nitration due to the combined directing influence of the adjacent amino and hydroxyl groups.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product |

| Bromination | Br2 / Solvent | 3-Bromo-2-amino-4-fluoro-6-methylphenol |

| Nitration | HNO3 / H2SO4 (controlled) | 2-Amino-4-fluoro-6-methyl-3-nitrophenol |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov To utilize this compound in these reactions as the electrophilic partner, it must first be converted to an aryl halide or triflate, for instance, through the electrophilic halogenation described previously. The resulting aryl halide can then be coupled with various nucleophiles.

Buchwald-Hartwig Amination: This reaction creates a new carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orgacsgcipr.orglibretexts.org A halogenated derivative, such as 3-Bromo-2-amino-4-fluoro-6-methylphenol, could be reacted with a primary or secondary amine to introduce a new amino substituent at the C3 position. This method offers a versatile route to complex poly-aminated aromatic structures. nih.gov The reaction is valued for its broad substrate scope and functional group tolerance. wikipedia.org

Suzuki Coupling: The Suzuki coupling reaction forms a new carbon-carbon bond by coupling an organoboron compound (like a boronic acid) with an aryl halide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. nih.govnih.gov Reacting a halogenated this compound derivative with an aryl or alkyl boronic acid would enable the synthesis of biaryl compounds or the introduction of alkyl chains at the site of halogenation, significantly increasing molecular complexity. wikipedia.orgnih.gov

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Substrate | Coupling Partner | Catalyst System | Product Type |

| Buchwald-Hartwig Amination | 3-Bromo-2-amino-4-fluoro-6-methylphenol | Primary/Secondary Amine | Pd-catalyst (e.g., Pd(OAc)2) + Ligand + Base | 2,3-Diamino-4-fluoro-6-methylphenol derivative |

| Suzuki Coupling | 3-Bromo-2-amino-4-fluoro-6-methylphenol | Aryl/Alkyl Boronic Acid | Pd-catalyst (e.g., Pd(PPh3)4) + Base | 3-Aryl/Alkyl-2-amino-4-fluoro-6-methylphenol |

Applications of 2 Amino 4 Fluoro 6 Methylphenol As a Synthetic Building Block

Precursor in Complex Heterocyclic Synthesis

The molecular architecture of 2-Amino-4-fluoro-6-methylphenol, containing ortho-disposed amino and hydroxyl groups, makes it an ideal starting material for the synthesis of various heterocyclic systems, particularly those containing nitrogen and oxygen. This arrangement is crucial for condensation reactions that lead to the formation of fused ring systems.

While specific research detailing the use of this compound in heterocyclic synthesis is not extensively documented, the reactivity of analogous compounds, such as 2-aminophenols, is well-established. These compounds are known precursors to phenoxazines, benzoxazoles, and other related heterocyclic structures through reactions with diketones, ketoesters, or other bifunctional electrophiles. For instance, the non-fluorinated analog, 2-amino-4-methylphenol, has been used in the synthesis of functionalized spiropyran derivatives of the 2H-1,3-benzoxazinone series. sigmaaldrich.com The synthesis of heterocycles is often achieved through multi-component reactions where aminoazoles or aminophenols react with aldehydes and active methylene (B1212753) compounds to generate diverse molecular scaffolds. researchgate.net The presence of the fluorine atom in this compound could be leveraged to introduce this element into complex heterocyclic targets, potentially enhancing their biological activity or modifying their material properties.

Intermediate in the Formation of Functional Materials

Functional materials are designed to possess specific properties for applications in electronics, optics, or sensing. The synthesis of these materials often relies on intermediates that can be systematically modified. This compound, with its multiple functional groups, serves as a valuable intermediate. Its non-fluorinated counterpart, 2-amino-4-methylphenol, is recognized as an intermediate for dyes and other organic chemicals. nih.gov

The amino group allows for diazotization reactions, followed by azo coupling, to produce highly colored azo dyes. The phenolic hydroxyl group provides a site for etherification or esterification to tune the molecule's solubility and electronic properties. The combination of these functionalities within one molecule allows it to be incorporated into larger systems like polymers or metal-organic frameworks, where it can impart specific functions such as fluorescence, ion-sensing, or catalytic activity.

Development of Ligands for Metal Complexation

The ability of this compound to act as a ligand for metal ions is one of its most significant applications. The nitrogen of the amino group and the oxygen of the hydroxyl group can coordinate to a metal center, forming stable chelate rings. This chelation is a cornerstone for creating a wide array of metal complexes with tailored properties.

A primary route to developing versatile ligands from this compound is through the formation of Schiff bases. A Schiff base is a compound containing a carbon-nitrogen double bond (azomethine group) and is typically formed by the condensation of a primary amine with an aldehyde or ketone. nih.gov

The amino group of this compound can react with a variety of carbonyl compounds to yield Schiff base ligands. These ligands are often polydentate, meaning they can bind to a metal ion through multiple atoms, leading to highly stable metal complexes. nih.govnanobioletters.com The general synthesis involves refluxing equimolar amounts of the aminophenol and a suitable aldehyde or ketone in a solvent like ethanol. nih.govnih.gov

The resulting Schiff base ligand typically possesses an imine nitrogen and a phenolic oxygen, which can both coordinate to a metal ion. Further donor atoms can be incorporated into the ligand structure by choosing a carbonyl compound that contains additional heteroatoms (e.g., pyridine-2-carbaldehyde). This modular approach allows for the fine-tuning of the ligand's electronic and steric properties, which in turn influences the geometry and reactivity of the final metal complex. nih.govnih.gov

Table 1: General Synthesis of Schiff Base Ligands

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|---|---|---|

| This compound | Aldehyde or Ketone | Condensation | Schiff Base Ligand |

This table illustrates the general reaction for forming Schiff base ligands from this compound.

Metal complexes derived from this compound and its corresponding Schiff bases are candidates for exhibiting interesting photophysical properties, including charge-transfer transitions. A Ligand-to-Metal Charge Transfer (LMCT) is an electronic transition where an electron moves from a molecular orbital that is predominantly ligand-based to one that is predominantly metal-based. libretexts.org This process results in the formal reduction of the metal center and oxidation of the ligand. nsf.gov

For an LMCT transition to occur, the ligand must be easily oxidizable (electron-rich) and the metal must have a low-lying empty or partially filled orbital. nsf.gov The phenol (B47542) and amino moieties of this compound are electron-donating, making the ligand system electron-rich and thus a suitable donor for LMCT processes. When complexed with an electron-deficient metal center (e.g., a metal in a high oxidation state), the resulting complex can absorb light and promote an electron from the ligand to the metal. libretexts.org

These LMCT transitions are often intense and can be observed in the UV-visible absorption spectrum. libretexts.org The energy of the LMCT band is sensitive to the nature of the ligand, the metal, and the solvent environment. The study of these complexes contributes to the fundamental understanding of electronic structures and has implications for the development of photosensitizers and photocatalysts. science.gov While specific LMCT studies on complexes of this compound are scarce, the principles are well-established for similar aminophenol-based ligands. rsc.org

Role in Polymer Chemistry and Material Science

The incorporation of small organic molecules into polymer structures is a key strategy for creating advanced materials with new or enhanced functionalities. This compound, with its reactive handles, is a prime candidate for such modifications.

Polymer grafting is a technique used to covalently bond monomer or polymer chains onto a backbone polymer, thereby modifying its physical and chemical properties. nih.govresearchgate.net Natural polymers, such as cellulose (B213188) and chitosan, are often targeted for grafting because they are abundant, biodegradable, and biocompatible. researchgate.net

The functional groups of this compound allow it to be grafted onto natural polymer backbones. For example, the amino group can be used to initiate the ring-opening polymerization of cyclic esters, or it can react with functional groups already present on the polymer, such as carboxylic acids or aldehydes, to form amide or imine linkages. This process attaches the aminophenol moiety as a side chain to the main polymer chain. researchgate.net

This "grafting to" approach can impart new properties to the natural polymer. nih.gov For instance, grafting could enhance thermal stability, introduce metal-binding sites for creating catalytic or antimicrobial materials, or alter the polymer's solubility and processability. The presence of the fluorine atom could also confer hydrophobicity or other desirable surface properties to the modified polymer.

Table 2: Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 133788-81-5 | C₇H₈FNO |

| 2-Amino-4-methylphenol | 95-84-1 | C₇H₉NO |

| Phenoxazine | 135-67-1 | C₁₂H₉NO |

| Benzoxazole | 273-53-0 | C₇H₅NO |

| Cellulose | 9004-34-6 | (C₆H₁₀O₅)n |

| Chitosan | 9012-76-4 | (C₈H₁₃NO₅)n |

Monomer in Polymerization Reactions

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, allows it to act as a monomer in polycondensation reactions. These reactions involve the step-wise formation of bonds between monomers to build a polymer chain, typically with the elimination of a small molecule like water.

The presence of the fluorine atom and the methyl group on the aromatic ring can impart unique and desirable properties to the resulting polymers. Fluorine substitution is well-known to enhance thermal stability, chemical resistance, and hydrophobicity, and can lower the dielectric constant of materials. The methyl group can influence the polymer's solubility and processing characteristics.

While specific research detailing the polymerization of this compound is not extensively documented in publicly available literature, its structural motifs are found in various high-performance polymers. For instance, aromatic amines and phenols are key components in the synthesis of polyamides and polyimides, classes of polymers known for their exceptional thermal and mechanical properties. achmem.comnih.gov The principles of polycondensation suggest that this compound could be reacted with diacyl chlorides or dianhydrides to form fluorinated polyamides or poly(ester-amide)s, respectively.

Table 1: Potential Polymerization Reactions of this compound

| Co-monomer Type | Resulting Polymer | Potential Properties |

| Diacyl Chloride | Polyamide | High thermal stability, chemical resistance, good mechanical strength. |

| Dianhydride | Poly(ester-amide) | Excellent thermal properties, good processability. |

| Diisocyanate | Polyurethane | Enhanced thermal stability and chemical resistance due to fluorine content. dyestuffintermediates.com |

The incorporation of this compound into polymer backbones is a promising strategy for developing new materials with tailored properties for advanced applications, such as in the aerospace, electronics, and automotive industries where high-performance materials are critical.

Precursor to Agrochemical and Dyestuff Intermediates

The chemical reactivity of the amino and hydroxyl groups, combined with the electronic effects of the fluorine and methyl substituents, makes this compound a candidate as an intermediate in the synthesis of agrochemicals and dyestuffs.

In the context of agrochemicals , many pesticides and herbicides contain substituted aromatic rings. The specific substitution pattern of this compound could be a precursor to a biologically active molecule. The amino group can be readily diazotized and subsequently replaced with a variety of other functional groups, or it can be acylated or alkylated to introduce new moieties. The phenolic hydroxyl group also offers a site for further chemical modification. While direct synthesis of commercial agrochemicals from this specific phenol is not widely reported, the synthesis of various structurally related aminophenols as precursors for pesticides is a common industrial practice.

In the dyestuff industry , aminophenols are crucial intermediates for a wide range of dyes, including azo dyes, sulfur dyes, and fluorescent dyes. Azo dyes, which are characterized by the -N=N- linkage, are synthesized through the coupling of a diazonium salt with a coupling component. The amino group on this compound can be diazotized to form a diazonium salt. This salt can then be reacted with various coupling components, such as other phenols or anilines, to produce a wide array of colored compounds.

Alternatively, the phenolic ring of this compound can act as the coupling component, reacting with other diazonium salts. The fluorine and methyl groups would be expected to influence the final color of the dye, as well as its fastness properties (resistance to fading from light, washing, and chemicals). While specific dyes synthesized from this compound are not prominent in the literature, the general synthetic routes for azo dyes using similar aminophenols are well-established. nih.gov

Table 2: Potential Applications as a Chemical Intermediate

| Industry | Intermediate For | Key Reaction |

| Agrochemical | Herbicides, Fungicides, Insecticides | Diazotization, Acylation, Alkylation |

| Dyestuff | Azo Dyes, Fluorescent Dyes | Diazotization and Azo Coupling |

The versatility of this compound as a synthetic building block stems from its multifunctional nature, offering multiple pathways for the creation of complex and valuable molecules for diverse industrial applications.

Future Research Avenues and Challenges

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

The future synthesis of 2-Amino-4-fluoro-6-methylphenol will likely focus on developing novel pathways that are more efficient, selective, and sustainable than current methods. While traditional methods for producing similar aminophenols often involve the reduction of nitrophenols, these processes can generate significant waste and use harsh reagents. aiche.org Future research could explore catalytic transfer hydrogenation, which has been investigated for the synthesis of p-aminophenol from nitrobenzene (B124822) using formic acid as a hydrogen source, as a more environmentally benign approach. rsc.org

Key areas for exploration include:

Catalytic Systems: Investigating new transition metal catalysts, potentially including platinum-carbon systems, to improve reaction rates and selectivity. aiche.org The use of solid acid catalysts could also be explored to optimize the formation of the desired isomer. rsc.org

Flow Chemistry: Implementing continuous flow reactors could offer better control over reaction parameters, leading to higher yields and purity while minimizing reaction times and waste.

Enzymatic Synthesis: Biocatalysis presents a green alternative for the synthesis of aminophenols, potentially offering high stereoselectivity and milder reaction conditions.

Investigation of Advanced Catalytic Applications of its Derivatives

The structural features of this compound make it an excellent scaffold for developing novel catalysts. The amino and hydroxyl groups can act as ligands, coordinating with metal centers to form stable complexes. ossila.com Future research should focus on synthesizing and evaluating derivatives of this compound for a range of catalytic applications.

Potential applications for derivatives include:

Asymmetric Catalysis: Chiral derivatives could be developed for use in asymmetric synthesis, a critical process in the pharmaceutical industry.

Cross-Coupling Reactions: Metal complexes of this compound derivatives could be investigated as catalysts for important carbon-carbon and carbon-heteroatom bond-forming reactions.

Polymerization Catalysts: The compound could serve as a precursor for ligands used in polymerization reactions, potentially leading to new polymers with unique properties. For instance, poly(m-aminophenol) has been synthesized and characterized, suggesting the potential for creating polymers from similar phenolic structures. tandfonline.com

Deeper Understanding of Structure-Reactivity Relationships through Computational Chemistry

Computational chemistry will be a vital tool in accelerating the development of applications for this compound. fu-berlin.de By modeling the electronic and steric properties of the molecule and its derivatives, researchers can predict their reactivity and guide experimental work. numberanalytics.com

Key areas of computational investigation include:

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can elucidate the mechanisms of synthetic and catalytic reactions, helping to optimize conditions and design more effective catalysts.

Predicting Spectroscopic Properties: Computational methods can predict NMR spectra, which is particularly useful for fluorinated compounds where ¹⁹F NMR provides detailed information about the local chemical environment. nih.govnih.gov

Virtual Screening: Computational docking studies can predict the binding affinity of derivatives for biological targets, aiding in the design of new drug candidates. fu-berlin.denih.gov The presence of fluorine can significantly influence these interactions. fu-berlin.de

Development of Analytical Methods for Trace Analysis in Chemical Processes

As the use of this compound and its derivatives expands, the need for sensitive and selective analytical methods for their detection and quantification will become critical. acs.org This is especially important for monitoring chemical processes and assessing environmental samples.

Future research in this area should focus on:

Chromatographic Methods: Developing advanced liquid chromatography (LC) and gas chromatography (GC) methods, likely coupled with mass spectrometry (MS), for the separation and identification of the compound and its byproducts. nih.govacs.org

Spectroscopic Techniques: Exploring the use of ¹⁹F NMR for the rapid identification and quantification of fluorinated compounds in complex mixtures. nih.govresearchgate.net This technique is highly sensitive to the fluorine environment and can provide valuable structural information. nih.govnih.gov

Sensor Development: Creating chemical sensors capable of real-time monitoring of this compound concentrations in industrial settings.

Sustainable Synthesis and Environmental Considerations

A significant challenge and area of future research will be ensuring that the synthesis and application of this compound are environmentally sustainable. aiche.org The presence of fluorine in organic molecules can lead to persistence in the environment, and the potential toxicity and bioaccumulation of fluorinated compounds are growing concerns. numberanalytics.comnih.govacs.org

Key considerations for future work include:

Green Chemistry Principles: Applying the principles of green chemistry to all stages of the compound's lifecycle, from synthesis to disposal. This includes using renewable feedstocks, minimizing waste, and designing for degradation.

Biodegradability Studies: Investigating the environmental fate and biodegradability of this compound and its derivatives to understand their potential for persistence and bioaccumulation. numberanalytics.com

Toxicity Assessment: Conducting thorough toxicological studies to evaluate the potential impact on human health and ecosystems. numberanalytics.comwallonair.be

Conclusion

Summary of Academic Contributions and Research Significance

2-Amino-4-fluoro-6-methylphenol is a specialized organic compound primarily valued for its role as a versatile intermediate or building block in synthetic chemistry. bldpharm.com Its academic contribution is not rooted in direct applications of the compound itself, but rather in its utility for constructing more complex molecules. The chemical architecture, featuring amino, hydroxyl, methyl, and fluoro groups on a benzene (B151609) ring, provides multiple reactive sites, allowing for its incorporation into a wide array of molecular scaffolds. bldpharm.comsigmaaldrich.com

Outlook for this compound in Chemical Research and Development

The future prospects for this compound in chemical research are promising, centered on its continued application as a foundational element in the synthesis of novel compounds. It is anticipated that its use in constructing libraries of diverse molecules for high-throughput screening in drug discovery will persist and grow. The strategic placement of its functional groups makes it an attractive scaffold for developing new therapeutic agents. For instance, related halogenated aminophenols have been investigated as high-affinity ligands for specific biological targets, such as the 5-HT3 receptor, which is implicated in various neurological conditions, suggesting a potential research trajectory for derivatives of this fluoro-compound. biosynth.com

Furthermore, the development of more efficient and sustainable synthetic methodologies involving this compound is a likely avenue for future research. This could involve novel catalytic processes or multi-component reactions to streamline the creation of complex target molecules. Beyond medicinal chemistry, there is potential for its use in the field of materials science, although this area remains less explored. The unique electronic properties imparted by its fluorine and amino substituents could be leveraged in the design of new functional materials. As the demand for sophisticated, purpose-built molecules increases across scientific disciplines, the role of this compound as a valuable synthetic intermediate is set to endure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.